3-Isopropoxybenzamide

Description

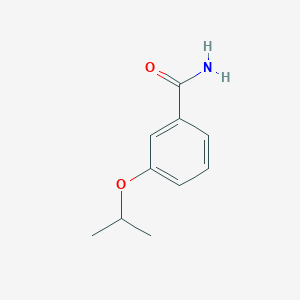

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-propan-2-yloxybenzamide |

InChI |

InChI=1S/C10H13NO2/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3,(H2,11,12) |

InChI Key |

GRZWLZRRORXTGR-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)N |

Origin of Product |

United States |

Technical Monograph: 3-Isopropoxybenzamide as a Pharmacophore Scaffold

Based on your request, I have constructed an in-depth technical guide for 3-Isopropoxybenzamide . This monograph is written from the perspective of a Senior Application Scientist, focusing on structural utility, synthetic pathways, and metabolic behaviors relevant to drug discovery.

Executive Summary

3-Isopropoxybenzamide (CAS: 5906-88-7) represents a critical structural motif in medicinal chemistry, serving as a lipophilic bioisostere of 3-methoxybenzamide. By substituting the methyl group with an isopropyl moiety, researchers modulate the steric bulk and lipophilicity (LogP) of the benzamide core without altering its electronic hydrogen-bonding capabilities. This modification is frequently employed to optimize blood-brain barrier (BBB) penetration and metabolic stability in fragment-based drug discovery (FBDD), particularly in the development of PARP inhibitors and antipsychotic agents.

Part 1: Structural Architecture & Physicochemical Profile

The molecule consists of a benzamide core substituted at the meta position with an isopropoxy group.[1] This specific regiochemistry is vital; unlike para-substituents which often drive potency via direct receptor interaction, meta-substituents in this class typically govern pharmacokinetic properties (solubility, metabolic clearance).

Key Physicochemical Data

| Property | Value | Technical Context |

| CAS Number | 5906-88-7 | Unique Identifier |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | Fragment-sized (<200 Da), ideal for FBDD.[2] |

| LogP (Calc) | 1.60 ± 0.2 | Moderate lipophilicity; optimal for oral bioavailability (Lipinski compliant). |

| TPSA | 52.3 Ų | High potential for membrane permeability (TPSA < 90 Ų). |

| H-Bond Donors | 2 (Amide -NH₂) | Critical for active site anchoring (e.g., Ser/Tyr residues). |

| H-Bond Acceptors | 2 (Amide O, Ether O) | The ether oxygen acts as a weak acceptor. |

| Physical State | Solid (White/Off-white) | Stable at room temperature. |

Structural Visualization

The following diagram illustrates the core pharmacophore features, highlighting the steric bulk of the isopropyl group relative to the amide "warhead."

Figure 1: Pharmacophore decomposition of 3-Isopropoxybenzamide highlighting functional zones.

Part 2: Synthetic Methodologies & Process Chemistry[4]

For research-grade synthesis, O-alkylation of 3-hydroxybenzamide is the preferred route over the amidation of 3-isopropoxybenzoic acid due to the availability of the phenol precursor and milder reaction conditions.

Protocol: Williamson Ether Synthesis (Optimized)

This protocol utilizes potassium carbonate as a mild base to prevent hydrolysis of the amide functionality, which can occur under stronger basic conditions (e.g., NaOH/KOH).

Reagents:

-

3-Hydroxybenzamide (1.0 eq)[3]

-

2-Bromopropane (1.2 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

)

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with 3-hydroxybenzamide (10 mmol) and anhydrous

(20 mmol). Add DMF (20 mL) and stir at room temperature for 30 minutes. Rationale: Deprotonation of the phenolic -OH (pKa ~9.5) to form the phenoxide anion. -

Alkylation: Add 2-bromopropane (12 mmol) dropwise via syringe to control exotherm.

-

Reflux: Heat the mixture to 60–80 °C for 4–6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The starting phenol will disappear, and a less polar spot (product) will appear.

-

Quench & Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates.

-

Isolation: Filter the precipitate. If oil forms, extract with Ethyl Acetate (

mL), wash organic layer with brine, dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Reaction Pathway Diagram

Figure 2: Williamson ether synthesis pathway via phenoxide intermediate.

Part 3: Biopharmaceutical Implications & Metabolism[6][7]

In drug development, the transition from a methoxy to an isopropoxy group is often a strategic decision to block metabolic "soft spots." However, the isopropoxy group introduces its own metabolic liability: O-dealkylation .

Metabolic Fate (CYP450 Mediated)

The primary clearance mechanism for 3-isopropoxybenzamide is oxidative O-dealkylation, primarily catalyzed by CYP2D6 and CYP2C19 isoforms. This reaction releases acetone and regenerates the hydrophilic 3-hydroxybenzamide.

-

Phase I: CYP-mediated hydroxylation of the isopropyl methine carbon

Hemiacetal intermediate -

Phase II: The regenerated phenol is rapidly glucuronidated, leading to renal excretion.

Metabolic Pathway Diagram[8][9]

Figure 3: Oxidative O-dealkylation pathway typical of alkyl-aryl ethers.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data is expected. This data serves as a self-validating quality control check.

1H NMR Prediction (DMSO-d6, 400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 8.05 | Broad Singlet | 1H | Amide -NH (H_a) |

| 7.40 - 7.50 | Multiplet | 3H | Aromatic (C2, C5, C6) |

| 7.35 | Broad Singlet | 1H | Amide -NH (H_b) |

| 7.10 | Doublet of Doublets | 1H | Aromatic (C4) |

| 4.65 | Septet ( | 1H | Isopropyl Methine (-CH-) |

| 1.28 | Doublet ( | 6H | Isopropyl Methyls (-CH₃) |

Interpretation: The diagnostic signal is the septet at ~4.65 ppm and the doublet at ~1.28 ppm , confirming the successful attachment of the isopropyl group. The disappearance of the phenolic -OH singlet (typically >9.5 ppm) confirms the completion of the reaction.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1543891, 3-Isopropoxybenzamide. Retrieved from [Link]

- Smith, D. A., & Jones, B. C. (1992).Speculations on the substrate structure-activity relationship (SSAR) of cytochrome P450 enzymes. Biochemical Pharmacology.

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for Williamson Ether Synthesis).

Sources

Technical Guide: Solubility and Stability Profile of 3-Isopropoxybenzamide

The following is an in-depth technical guide on the solubility and stability of 3-Isopropoxybenzamide, structured for researchers and drug development professionals.

Executive Summary

3-Isopropoxybenzamide (CAS: 350989-53-6) is a lipophilic benzamide derivative utilized primarily as a key intermediate in the synthesis of complex pharmaceutical agents, including SERCA modulators and USP30 inhibitors.[1] Its physicochemical behavior is governed by the interplay between the robust, hydrogen-bonding amide core and the lipophilic isopropoxy substituent at the meta position.

This guide provides a comprehensive characterization framework, detailing the compound's solubility limits, hydrolytic stability, and stress-testing protocols. It is designed to serve as a self-validating reference for scientists establishing specifications for New Chemical Entities (NCEs) or raw materials.

Physicochemical Characterization

Understanding the fundamental properties of 3-Isopropoxybenzamide is prerequisite to designing robust solubility and stability experiments.

Molecular Identity[2]

-

IUPAC Name: 3-(Propan-2-yloxy)benzamide[1]

-

Molecular Formula:

-

Molecular Weight: 179.22 g/mol [1]

-

Physical State: White to off-white crystalline solid.

-

Melting Point: Typically 100°C – 120°C (Estimated based on 3-isopropoxybenzoic acid precursor MP of 80°C and amide hydrogen bonding effects).

Key Descriptors

| Property | Value / Range | Technical Insight |

| LogP (Octanol/Water) | ~1.6 (Predicted) | The isopropoxy group increases lipophilicity compared to benzamide (LogP 0.64), reducing aqueous solubility but enhancing permeability. |

| pKa (Basic) | ~ -1.5 (Amide O-protonation) | The molecule remains neutral across the entire physiological pH range (1.2 – 8.0). |

| pKa (Acidic) | ~ 23 (Amide N-deprotonation) | Significant deprotonation occurs only in super-basic non-aqueous conditions (e.g., using NaH in THF). |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | The primary amide (-CONH2) acts as both donor and acceptor; the ether oxygen is a weak acceptor. |

Solubility Profile

The solubility of 3-Isopropoxybenzamide is "solubility-limited" in aqueous media but "solvation-favored" in polar aprotic solvents.

Aqueous Solubility & pH Dependence

Unlike ionizable amines or carboxylic acids, 3-Isopropoxybenzamide exhibits a pH-independent solubility profile between pH 1 and 10. The lack of an ionizable center in this range means its intrinsic solubility (

-

Predicted

: < 2 mg/mL (Low) -

Mechanism: The hydrophobic benzene ring and isopropyl group disrupt the water lattice structure, imposing a high entropic penalty on dissolution.

Organic Solvent Compatibility

For stock solution preparation, the following solvents are recommended based on "Like Dissolves Like" principles and dielectric constants:

| Solvent | Solubility Potential | Application |

| DMSO | High (> 50 mg/mL) | Primary stock for biological assays; cryopreservation. |

| Ethanol | High (> 30 mg/mL) | Suitable for formulation prototypes; co-solvent systems. |

| Methanol | High (> 30 mg/mL) | Analytical standard preparation (HPLC diluent). |

| Acetonitrile | Moderate-High | HPLC mobile phase compatibility. |

Visualization: Solubility Equilibrium

The following diagram illustrates the thermodynamic equilibrium and the factors impeding aqueous dissolution.

Caption: Thermodynamic equilibrium of 3-Isopropoxybenzamide. High lattice energy and lipophilicity act as barriers to aqueous dissolution.

Stability Profile

The stability of 3-Isopropoxybenzamide is defined by the resilience of its amide bond and the chemical inertness of the ether linkage.

Hydrolytic Stability

The primary degradation pathway is Amide Hydrolysis , converting the molecule into 3-Isopropoxybenzoic acid and Ammonia.

-

Acidic Conditions (pH < 2): Slow hydrolysis may occur at elevated temperatures. The carbonyl oxygen is protonated, making the carbon susceptible to nucleophilic attack by water.

-

Neutral Conditions (pH 4-8): Highly stable. The activation energy for neutral hydrolysis is too high for spontaneous degradation at room temperature.

-

Basic Conditions (pH > 10): Susceptible to base-catalyzed hydrolysis. Hydroxide ions (

) directly attack the carbonyl carbon.

Oxidative & Photostability

-

Oxidation: The ether linkage is generally robust against autoxidation under ambient conditions. However, benzylic positions (though absent here on the ether side) or the aromatic ring can be susceptible under extreme stress.

-

Photolysis: Benzamides can absorb UV light. While the isopropoxy group is not a strong chromophore for degradation, exposure to high-intensity UV (ICH Q1B conditions) may induce minor radical formation or ring isomerization.

Visualization: Degradation Mechanism

The mechanism below details the acid/base hydrolysis pathways that researchers must monitor during stress testing.

Caption: Dual-pathway hydrolysis mechanism. The amide bond is the stability-limiting moiety under extreme pH conditions.

Experimental Protocols

These protocols are designed to be "self-validating," meaning they include internal checks (controls) to ensure data integrity.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the equilibrium solubility (

-

Preparation:

-

Weigh excess solid (~10 mg) into a glass vial.

-

Add 1.0 mL of media (Water, pH 1.2, pH 7.4, pH 9.0).

-

-

Equilibration:

-

Agitate at 25°C ± 0.5°C for 24 hours (orbital shaker).

-

Validation Step: Check for presence of undissolved solid.[2] If clear, add more solid until suspension persists.

-

-

Separation:

-

Centrifuge at 10,000 rpm for 10 mins or filter using a saturated filter (0.22 µm PVDF).

-

Note: Avoid nylon filters if non-specific binding is suspected.

-

-

Quantification:

-

Dilute supernatant with Methanol (1:10) to prevent precipitation.

-

Analyze via HPLC-UV (254 nm).

-

Calculate concentration against a standard curve prepared in Methanol.

-

Protocol 2: Forced Degradation (Stress Testing)

Objective: Identify degradation products and confirm stability-indicating analytical methods.

| Stress Condition | Procedure | Target Endpoint |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hours | < 10% degradation (Proves robustness) |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hours | Detect Benzoic Acid derivative |

| Oxidation | 3% H2O2, RT, 24 hours | Assess ether stability |

| Thermal | Solid state, 80°C, 7 days | Assess crystal stability |

Visualization: Stability Testing Workflow

This workflow ensures comprehensive coverage of ICH Q1A requirements.

Caption: Decision tree for forced degradation studies. Analysis must separate the parent peak from the acid hydrolysis product.

Formulation & Handling Implications[2][4][5][6][7][8]

-

Excipient Compatibility: Avoid strong alkaline excipients (e.g., Sodium Carbonate) in solid dosage forms to prevent micro-environmental hydrolysis over shelf-life.

-

Storage: Store in a cool, dry place. The compound is not hygroscopic, but protection from light is recommended as a precaution for all benzamide derivatives.

-

Safety: Standard PPE is required. As an amide, potential irritation to eyes and skin should be assumed.

References

-

PubChem. 3-Isopropoxybenzamide (Compound Summary). National Library of Medicine. Available at: [Link]

-

Oostendorp, D. J., et al. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology. (Context for alkoxy/hydrolysis kinetics). Available at: [Link]

-

Makhija, S., & Somani, R. Improvement of Solubility and Dissolution Rate of Benzamide Derivatives. ResearchGate. (General benzamide solubility data). Available at: [Link]

-

ICH Guidelines. Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

-

Google Patents. Quinolines that modulate SERCA and their use for treating disease (US11730729B2).[3] (Cites 3-Isopropoxybenzamide as intermediate F1).[3][4] Available at:

Sources

- 1. 3-Isopropoxybenzamide | C10H13NO2 | CID 1543891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US11730729B2 - Quinolines that modulate SERCA and their use for treating disease - Google Patents [patents.google.com]

- 4. WO2004087669A1 - Novel quinoline, tetrahydroquinazoline, and pyrimidine derivatives and methods of treatment related to the use thereof - Google Patents [patents.google.com]

In Silico Target Deconvolution: A Technical Framework for 3-Isopropoxybenzamide

Topic: In Silico Prediction of 3-Isopropoxybenzamide Targets Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists[1]

Executive Summary

This technical guide outlines a rigorous computational framework for identifying the biological targets of 3-Isopropoxybenzamide (CAS: 350989-53-6).[1][2] While the benzamide scaffold is a "privileged structure" in medicinal chemistry—forming the core of approved therapeutics ranging from antipsychotics (e.g., Sulpiride) to PARP inhibitors (e.g., Rucaparib)—the specific 3-isopropoxy substitution introduces unique steric and lipophilic properties that necessitate a tailored prediction strategy.[2]

This document details a consensus-based workflow integrating Ligand-Based Virtual Screening (LBVS) , Structure-Based Reverse Docking (SBRD) , and Polypharmacology Mapping .[1][2] The methodology prioritizes the reduction of false positives through orthogonal validation, ensuring that predicted targets are biophysically plausible before experimental investment.

Chemical Identity & Pharmacophore Analysis

Before initiating prediction algorithms, the query molecule must be analyzed to establish its pharmacophoric features.

-

SMILES: CC(C)Oc1cccc(C(N)=O)c1

-

Calculated LogP (cLogP): ~1.6 – 2.0 (Moderate lipophilicity, likely CNS penetrant).[1]

Pharmacophoric Signature:

-

Benzamide Core: Mimics the nicotinamide moiety of NAD+, a critical cofactor.[1] This feature strongly biases the molecule toward NAD+-dependent enzymes (e.g., PARP , Sirtuins ).[1][2]

-

Amide Nitrogen/Oxygen: Acts as a bidentate hydrogen bond donor/acceptor motif, essential for anchoring in protein backbones (e.g., Glu/Asp residues in kinases or Ser/Tyr in GPCRs).[1]

-

3-Isopropoxy Group: A meta-positioned lipophilic bulky group.[1][2] Unlike a simple methoxy, the isopropyl group requires a hydrophobic sub-pocket (e.g., the hydrophobic S2 pocket in Dopamine D2/D3 receptors or the hydrophobic shelf in PARP1).

Computational Workflow Strategy

To maximize prediction accuracy, we employ a Consensus Scoring Model . Single-method predictions suffer from domain applicability limitations (e.g., LBVS fails on novel scaffolds; SBRD fails on flexible loops).[2]

The "Triangulation" Protocol:

-

Ligand-Based Prediction (LBVS): Similarity to known actives (2D fingerprints & 3D shape).[1][2]

-

Structure-Based Prediction (SBRD): Inverse docking against the PDB sc-PDB subset.[1][2]

-

Pathway Enrichment: Mapping targets to KEGG/Reactome pathways to identify systemic effects.[1]

Workflow Visualization

Caption: Consensus workflow integrating ligand-based similarity and structure-based docking to filter high-confidence targets.

Methodology 1: Ligand-Based Target Prediction[1][2]

This phase relies on the "Similarity Principle": structurally similar molecules likely share similar biological targets.[1]

Protocol:

-

Input Preparation: Canonicalize SMILES of 3-Isopropoxybenzamide.

-

Platform Selection:

-

SwissTargetPrediction: Uses a logistic regression model combining 2D (FP2 fingerprints) and 3D (Electroshape) similarity against the ChEMBL database [1].[1]

-

Similarity Ensemble Approach (SEA): Calculates the statistical significance (E-value) of set-wise chemical similarity between the query and target ligand sets [2].[1]

-

-

Execution:

Anticipated Hits & Rationale:

Given the benzamide core, the following targets are statistically probable:

| Target Class | Specific Target | Rationale |

| Enzyme | PARP1 / PARP2 | Benzamide is a classic PARP pharmacophore, competing with Nicotinamide.[1][2] |

| GPCR | Dopamine D2/D3 | Substituted benzamides (e.g., Eticlopride) are potent D2 antagonists.[1] The 3-isopropoxy group may occupy the orthosteric binding pocket.[2] |

| Enzyme | HDAC (Class I) | Benzamides act as Zinc-binding groups (ZBG) in HDAC inhibitors (e.g., Entinostat).[1][2] |

Methodology 2: Structure-Based Reverse Docking

To validate ligand-based predictions, we perform "Reverse Docking" where the ligand is docked against a diverse set of protein crystal structures.[2]

Protocol:

-

Conformer Generation: Generate low-energy 3D conformers of 3-Isopropoxybenzamide using RDKit or OMEGA.[1][2] The amide bond should be treated as planar, but the isopropoxy chain requires rotational sampling.

-

Target Set Selection: Use the sc-PDB (druggable binding sites) or a focused set based on LBVS results (e.g., all human PARP and Dopamine receptor structures).[1][2]

-

Docking Engine: Use AutoDock Vina or idTarget .[1]

-

Grid Box: Blind docking is computationally expensive; focused docking on defined active sites of the predicted subset is recommended.[1]

-

-

Scoring: Rank targets by Binding Affinity (

). A cutoff of

Critical Check: The "Decoy" Test

To ensure the docking score is specific:

-

Dock a "Decoy" molecule (e.g., 3-Isopropoxybenzene, lacking the amide) into the same targets.[2]

-

If the amide loss does not significantly reduce binding affinity, the interaction is likely non-specific hydrophobic binding, and the target should be discarded.

Pathway Analysis: The PARP/DNA Repair Hypothesis

Assuming the Poly(ADP-ribose) polymerase (PARP) emerges as a top hit (due to the benzamide pharmacophore), we must visualize the biological context.[2] Benzamides inhibit PARP by mimicking Nicotinamide, preventing NAD+ binding and halting DNA repair, which is synthetic lethal in BRCA-deficient cells.[2]

Signaling Pathway Visualization

Caption: Mechanism of Action for Benzamide-based PARP inhibition.[2] The inhibitor competes with NAD+, blocking PARylation and leading to replication fork collapse.

Experimental Validation Roadmap

In silico predictions are hypotheses.[1] The following experimental cascade is required for validation:

-

Thermal Shift Assay (TSA):

-

Enzymatic Inhibition Assay (For PARP):

-

Use a colorimetric PARP assay kit.[1] Measure the reduction in PAR polymer formation in the presence of the compound compared to a vehicle control.

-

-

Radioligand Binding Assay (For GPCRs):

References

-

Daina, A., Michielin, O., & Zoete, V. (2019).[6][7] SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[1][6][7][8] Nucleic Acids Research, 47(W1), W357–W364.[1][6] Link

-

Keiser, M. J., Roth, B. L., Armbruster, B. N., Ernsberger, P., Irwin, J. J., & Shoichet, B. K. (2007).[9] Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197–206.[1][9] Link

-

Gfeller, D., Michielin, O., & Zoete, V. (2013).[6] Shaping the interaction landscape of bioactive molecules. Bioinformatics, 29(23), 3073–3079.[1][6] Link[2]

-

Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.[1] Link[2]

Sources

- 1. 2-Isopropoxybenzamide | C10H13NO2 | CID 2728161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-fluorophenyl)-3-isopropoxybenzamide | Benchchem [benchchem.com]

- 3. N-(2-amino-4-methylphenyl)-3-isopropoxybenzamide | C17H20N2O2 | CID 56828194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1020054-51-6 Cas No. | N-(3-Aminophenyl)-3-isopropoxybenzamide | Matrix Scientific [matrixscientific.com]

- 5. 3-Isopropoxybenzamide | C10H13NO2 | CID 1543891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SwissTargetPrediction [swisstargetprediction.ch]

- 7. semanticscholar.org [semanticscholar.org]

- 8. academic.oup.com [academic.oup.com]

- 9. SEA Search Server [sea.bkslab.org]

Thermochemical Analysis of 3-Isopropoxybenzamide: An Integrated Experimental and Computational Approach

An In-depth Technical Guide:

Executive Summary

The thermochemical properties of active pharmaceutical ingredients (APIs) are fundamental to drug development, influencing stability, safety, formulation, and manufacturing process design. This technical guide provides a comprehensive framework for the thermochemical characterization of 3-Isopropoxybenzamide, a representative substituted benzamide. While specific experimental data for this compound is not publicly available, this document outlines the authoritative experimental and computational methodologies required for its complete analysis. We detail the protocols for determining critical parameters such as enthalpy of formation, enthalpy of combustion, phase transition energetics, and thermal stability. By leveraging established data from analogous compounds, including benzamide and its alkoxy derivatives[1][2][3], this guide serves as a robust blueprint for researchers, scientists, and drug development professionals to establish a complete and reliable thermal profile for 3-Isopropoxybenzamide and similar molecules.

Introduction to 3-Isopropoxybenzamide and its Thermochemical Significance

3-Isopropoxybenzamide (C₁₀H₁₃NO₂) is an aromatic amide featuring a benzamide core with an isopropoxy substituent at the meta position.[4] Its molecular structure, combining a rigid phenyl ring with a flexible ether linkage and an amide group capable of hydrogen bonding, suggests a complex thermal behavior.

A thorough understanding of its thermochemical properties is not merely academic; it is a cornerstone of pharmaceutical development. Key parameters dictate:

-

Chemical Stability: The standard enthalpy of formation (ΔfH°) is a direct measure of a molecule's energetic stability relative to its constituent elements.[5][6]

-

Manufacturing Safety: Thermal decomposition pathways and the energy released upon combustion are critical for assessing handling and processing hazards.

-

Polymorph Screening: Enthalpies of fusion (ΔfusH°) and melting points (Tfus), determined by techniques like Differential Scanning Calorimetry (DSC), are essential for identifying and characterizing different solid-state forms, which can have profound impacts on solubility and bioavailability.[2][7]

-

Process Development: Enthalpies of sublimation (ΔsubH°) are vital for designing purification processes such as lyophilization or high-vacuum drying.

This guide details an integrated strategy, combining well-established experimental techniques with high-level computational methods, to generate a self-validating and comprehensive thermochemical dataset for 3-Isopropoxybenzamide.

Core Thermochemical Principles

The thermochemical profile of a compound is defined by several key state functions.[8] The primary properties of interest in this analysis are:

-

Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable reference states at standard conditions (298.15 K and 1 bar).[5] It is the ultimate measure of thermodynamic stability.

-

Standard Enthalpy of Combustion (ΔcH°): The heat released when one mole of a substance undergoes complete combustion with oxygen under standard conditions. This value is determined experimentally and is foundational for calculating the enthalpy of formation for many organic compounds.[9][10]

-

Enthalpy of Fusion (ΔfusH°): The heat required to convert one mole of a substance from a solid to a liquid at its melting point.

-

Enthalpy of Sublimation (ΔsubH°): The heat required to convert one mole of a substance from a solid directly to a gas. For many substituted benzamides, this is a key parameter for understanding intermolecular forces.[2]

-

Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree. It is crucial for correcting enthalpy values to different temperatures.[11]

These properties are interconnected through fundamental thermodynamic laws, such as Hess's Law, allowing for the calculation of one property from others.[12]

Caption: Interrelation of key thermochemical enthalpies via Hess's Law.

Experimental Design & Methodology

A multi-technique approach is required for a comprehensive analysis. Each protocol described below is designed to be a self-validating system, providing high-quality, reproducible data.

Determination of Enthalpy of Combustion (ΔcH°) and Formation (ΔfH°)

The cornerstone for determining the standard enthalpy of formation of an organic compound is the measurement of its enthalpy of combustion via bomb calorimetry.[9]

Causality and Experimental Choice: This method is chosen because the combustion reaction can be driven to completion with high precision. By igniting the sample in a high-pressure oxygen atmosphere, we ensure rapid and complete conversion to simple products (CO₂, H₂O, N₂), which have well-defined standard enthalpies of formation.[13] The system's energy equivalent is precisely determined by calibrating the calorimeter with a primary standard, typically benzoic acid, whose enthalpy of combustion is known with exceptional accuracy.[13]

Experimental Protocol: Isoperibolic Bomb Calorimetry

-

Sample Preparation: A pellet of approximately 0.5-1.0 g of high-purity (>99.9 mol%) 3-Isopropoxybenzamide is accurately weighed.

-

Calorimeter Setup: The pellet is placed in a crucible within the decomposition vessel ("bomb"). A known mass of water (typically ~1 mL) is added to the bomb to ensure all water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter's outer jacket. After thermal equilibrium is reached, the sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water jacket is monitored with a high-precision thermometer (e.g., a thermistor reading to 0.001 °C) until a final thermal equilibrium is established.[13]

-

Product Analysis: Post-combustion, the bomb contents are analyzed for nitric acid (via titration) and unburned carbon to apply necessary corrections (Washburn corrections).

-

Calculation: The standard enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard enthalpy of formation in the solid state, ΔfH°(s), is then derived using Hess's Law.[12]

Caption: Workflow for determining enthalpy of combustion and formation.

Analysis of Phase Transitions and Heat Capacity

Differential Scanning Calorimetry (DSC) is the primary technique for investigating thermal transitions such as melting and solid-solid phase changes, as well as for measuring heat capacity.[7][14]

Causality and Experimental Choice: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This differential measurement provides high sensitivity for detecting thermal events (endothermic or exothermic) and allows for precise quantification of the associated enthalpy changes.[7] For heat capacity, modulated DSC (MDSC) is often employed to separate reversible and non-reversible heat flows, yielding more accurate Cp values.

Experimental Protocol: DSC Analysis

-

Sample Preparation: A small amount of sample (2-5 mg) is hermetically sealed in an aluminum pan.

-

Enthalpy of Fusion (ΔfusH°):

-

The sample is heated at a controlled rate (e.g., 10 K/min) through its melting point.

-

An endothermic peak will be observed. The onset temperature is taken as the melting point (Tfus), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔfusH°).[2]

-

-

Heat Capacity (Cp):

-

A three-step method is used: (1) an empty pan run (baseline), (2) a run with a sapphire standard of known heat capacity, and (3) a run with the sample.

-

By comparing the heat flow required to heat the sample versus the standard, the heat capacity of 3-Isopropoxybenzamide can be determined as a function of temperature.[15]

-

Thermal Stability and Decomposition Profile

Thermogravimetric Analysis (TGA) is essential for determining the thermal stability of a material and understanding its decomposition pathway.[14]

Causality and Experimental Choice: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This directly reveals the temperatures at which decomposition begins, the number of decomposition steps, and the mass of residue remaining.[16] Coupling the TGA exhaust to a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) allows for the identification of evolved gases, providing mechanistic insights.

Experimental Protocol: TGA-MS Analysis

-

Setup: A sample (5-10 mg) is placed in the TGA furnace.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen or argon) from ambient temperature to >600 °C.

-

Data Collection: The mass loss versus temperature (TGA curve) and the rate of mass loss (DTG curve) are recorded. Simultaneously, the evolved gases are analyzed by the coupled MS.

-

Interpretation:

-

The onset temperature of mass loss indicates the beginning of thermal decomposition.

-

Based on analogous structures like isopropyl nitrate and titanium(IV)-isopropoxide, the initial decomposition of 3-Isopropoxybenzamide is likely to involve either the cleavage of the C-O ether bond or a β-hydride elimination from the isopropyl group.[17][18] The TGA-MS data would differentiate these pathways by detecting the corresponding fragments.

-

Caption: Integrated workflow for DSC and TGA-MS analysis.

Determination of Enthalpy of Sublimation (ΔsubH°)

The transpiration method is a reliable technique for measuring the low vapor pressures of crystalline organic solids, from which the enthalpy of sublimation can be derived. This method has been successfully applied to numerous substituted benzamides and benzoic acids.[1][3]

Experimental Protocol: Transpiration Method

-

Setup: A sample of 3-Isopropoxybenzamide is packed into a thermostated tube.

-

Vapor Saturation: A stream of inert gas (e.g., nitrogen) is passed through the tube at a slow, precisely controlled flow rate, allowing the gas to become saturated with the sample's vapor.

-

Condensation and Quantification: The vapor is transported to a cold trap where it condenses. The amount of condensed material is quantified, typically by gas chromatography (GC).

-

Vapor Pressure Calculation: The vapor pressure at a given temperature is calculated from the amount of sublimed substance, the volume of carrier gas, and the ideal gas law.

-

Enthalpy of Sublimation: The experiment is repeated at several temperatures. The enthalpy of sublimation (ΔsubH°) is then determined from the slope of the line in a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.

Computational Corroboration

Experimental results, particularly the gas-phase enthalpy of formation, should be validated with high-level quantum chemical calculations.

Causality and Method Choice: Methods like the Gaussian-4 (G4) composite theory are chosen because they are specifically designed to yield highly accurate thermochemical data.[1] By calculating the atomization energy of the molecule—the energy required to break it into its constituent atoms—and combining this with the well-known experimental enthalpies of formation of the atoms, a theoretical gas-phase enthalpy of formation can be derived. Agreement between the experimental value (from bomb calorimetry and sublimation enthalpy) and the G4-calculated value provides strong mutual validation and confidence in the final reported data.[1]

Data Synthesis and Expected Results

While direct experimental data for 3-Isopropoxybenzamide is unavailable, we can project expected values based on literature data for structurally similar compounds. These projections serve as a benchmark for future experimental work.

Table 1: Projected Thermochemical Properties of 3-Isopropoxybenzamide at 298.15 K

| Property | Symbol | Projected Value (kJ·mol⁻¹) | Basis for Projection & Key References |

| Standard Enthalpy of Combustion (solid) | ΔcH°(s) | -5400 to -5600 | Calculated based on molecular formula and comparison with benzamide (-3508 kJ·mol⁻¹) and alkoxybenzoic acids.[3][11] |

| Standard Enthalpy of Formation (solid) | ΔfH°(s) | -350 to -400 | Derived from projected ΔcH°(s) via Hess's Law. |

| Enthalpy of Sublimation | ΔsubH° | 100 to 120 | Based on values for methoxybenzamides (~105-115 kJ·mol⁻¹) and hydroxybenzamides (~120-140 kJ·mol⁻¹).[1][2] |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | -250 to -280 | Calculated as ΔfH°(s) + ΔsubH°. |

| Enthalpy of Fusion | ΔfusH° | 20 to 30 | Typical range for substituted benzamides.[1][2] |

| Thermal Decomposition Onset (TGA, N₂) | Td | > 200 °C | Aromatic amides and ethers generally exhibit good thermal stability.[19] |

Note: These values are estimations and must be confirmed by the experimental procedures outlined in this guide.

Conclusion

The comprehensive thermochemical analysis of 3-Isopropoxybenzamide requires an integrated, multi-technique approach. By systematically applying bomb calorimetry, differential scanning calorimetry, and thermogravimetric analysis, a complete set of fundamental thermodynamic properties can be determined. The transpiration method provides crucial data on sublimation energetics, and high-level computational methods like G4 theory offer a powerful tool for validation. This guide provides the necessary theoretical grounding and detailed experimental protocols for researchers to confidently establish a robust and reliable thermochemical profile, a critical dataset for the safe and efficient development of this and related pharmaceutical compounds.

References

-

Ribeiro da Silva, M. A. V., et al. (2016). Benchmark Thermodynamic Properties of Methyl- and Methoxybenzamides: Comprehensive Experimental and Theoretical Study. The Journal of Physical Chemistry A. [Link]

- Cox, J. D., & Pilcher, G. (1970). Thermochemistry of Organic and Organometallic Compounds. Academic Press. [Link to relevant chapter if available, otherwise general source]

-

Brown, W. P. (n.d.). Experimental methods for determining enthalpy changes. Doc Brown's Advanced Level Chemistry. [Link]

-

Manin, A. N., et al. (2013). Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study. Thermochimica Acta. [Link]

-

National Center for Biotechnology Information (n.d.). 3-Isopropoxybenzamide. PubChem Compound Database. [Link]

- Rossini, F. D. (Ed.). (1956). Experimental Thermochemistry. Interscience Publishers.

- AS CHEMISTRY. (n.d.). Experimental Procedures. [Link to a general chemistry resource on experimental techniques]

-

Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. [Link]

-

Manin, A. N., et al. (2015). Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: A comparative study of thermal and solution-based methods. ResearchGate. [Link]

-

Ramos, M., et al. (2008). Synthesis and evaluation of properties of novel poly(benzimidazole-amide)s. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

-

Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties. [Link]

-

NIST. (n.d.). Benzamide. NIST Chemistry WebBook. [Link]

-

Zherikova, K. V., & Verevkin, S. P. (2015). Thermodynamic properties of isomeric iso-butoxybenzoic acids: Experimental and theoretical study. The Journal of Chemical Thermodynamics. [Link]

-

Perpétuo, G. L., et al. (2014). Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate. [Link]

-

Wikipedia. (n.d.). Standard enthalpy of formation. [Link]

-

Raju, M., et al. (2018). Atomic-scale modeling of the thermal decomposition of titanium(IV)-isopropoxide. arXiv. [Link]

- de Morais, S. A. L., et al. (2015). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Acta Scientiarum. Technology. [Link to the specific article if available]

-

Chemistry Steps. (2022). Enthalpy of Reaction from Enthalpies of Formation. [Link]

-

Fittschen, C., et al. (2012). Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products. The Journal of Physical Chemistry A. [Link]

-

Khan Academy. (n.d.). Enthalpy of formation. [Link]

-

Chemistry LibreTexts. (2023). Standard Enthalpies of Formation. [Link]

-

Johns, I. B., et al. (1965). Thermal Stability of Organic Compounds by the Isoteniscope Method. Defense Technical Information Center. [Link]

-

Liu, Y., et al. (2022). Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative. Molecules. [Link]

-

Roy, P. J., et al. (2022). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry. [Link]

-

Volkov, S. V., et al. (2022). Thermochemical Study of CH3NH3Pb(Cl1−xBrx)3 Solid Solutions. Materials. [Link]

-

Deligeorgiev, T., et al. (2023). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. Molecules. [Link]

-

Ribeiro da Silva, M. A. V., et al. (2018). Experimental and Theoretical Thermochemical Study of Nitrobenzaldehyde Isomers. ResearchGate. [Link]

-

Iaroshenko, V. O., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. Molecules. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. 3-Isopropoxybenzamide | C10H13NO2 | CID 1543891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 6. Khan Academy [khanacademy.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ia601702.us.archive.org [ia601702.us.archive.org]

- 10. toc.library.ethz.ch [toc.library.ethz.ch]

- 11. Benzamide [webbook.nist.gov]

- 12. Enthalpy of Reaction from Enthalpies of Formation - Chemistry Steps [general.chemistrysteps.com]

- 13. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 17. arxiv.org [arxiv.org]

- 18. caprysses.fr [caprysses.fr]

- 19. www2.ictp.csic.es [www2.ictp.csic.es]

Exploring 3-Isopropoxybenzamide in agricultural chemical synthesis

Application Note: Strategic Utilization of 3-Isopropoxybenzamide Scaffolds in Next-Generation SDHI Fungicide Synthesis

Abstract

This technical guide details the synthesis, purification, and structural application of 3-Isopropoxybenzamide (and its derivatives) within the context of agricultural chemical development. Specifically, it focuses on the molecule's role as a lipophilic modulator in the design of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. By leveraging the specific steric and physicochemical properties of the meta-isopropoxy moiety, researchers can optimize the Hydrophile-Lipophile Balance (HLB) required for effective cuticular penetration and metabolic stability in crop protection agents.

Introduction: The Lipophilic Imperative in Agrochemical Design

In modern fungicide discovery, particularly within the benzamide class (e.g., fluopicolide analogues), the efficacy of an active ingredient (AI) is often limited not by intrinsic potency, but by bioavailability.

The 3-Isopropoxybenzamide motif offers a strategic solution to two common failure modes in lead optimization:

-

Cuticular Transport: The plant cuticle is a waxy, lipid-rich barrier.[1] Hydrophilic compounds fail to penetrate, while hyper-lipophilic compounds become sequestered in the wax. The isopropoxy group provides a moderate increase in LogP (partition coefficient), facilitating trans-laminar movement without excessive retention.

-

Metabolic Blocking: The branched isopropyl group at the meta position provides steric bulk that can hinder oxidative metabolism (hydroxylation) at the phenyl ring, extending the half-life of the AI within the plant tissue.

Synthetic Pathway Design

To ensure high purity and avoid regio-isomeric byproducts, we recommend a Stepwise O-Alkylation followed by Amidation route.

Critical Analysis of Routes:

-

Direct Alkylation of 3-Hydroxybenzamide:NOT RECOMMENDED. Reacting 3-hydroxybenzamide directly with isopropyl halides often yields a mixture of O-alkylated and N-alkylated products due to the competing nucleophilicity of the amide nitrogen.

-

Recommended Route: O-Alkylation of 3-hydroxybenzoic acid (or ester), followed by activation and amidation. This ensures 100% regioselectivity for the ether formation.

Visual Workflow (DOT Diagram)

Figure 1: Regioselective synthesis pathway avoiding N-alkylation byproducts.

Detailed Experimental Protocol

Phase 1: Synthesis of 3-Isopropoxybenzoic Acid (Intermediate A)

Objective: Install the lipophilic isopropoxy tail via Williamson Ether Synthesis.

-

Reagents:

-

3-Hydroxybenzoic acid (1.0 eq)

-

2-Bromopropane (1.5 eq) - Excess used to drive reaction due to secondary halide sterics.

-

Potassium Carbonate (

) (2.5 eq) - Finely ground. -

Solvent: DMF (N,N-Dimethylformamide) or Acetone. Note: DMF is preferred for higher temperatures needed for secondary halides.

-

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-hydroxybenzoic acid (13.8 g, 100 mmol) in DMF (100 mL).

-

Deprotonation: Add

(34.5 g, 250 mmol) slowly. Stir at room temperature for 30 minutes to form the phenoxide anion. Observation: Evolution of -

Alkylation: Add 2-Bromopropane (14.1 mL, 150 mmol) dropwise via syringe.

-

Reflux: Heat the mixture to 80°C for 6–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting material spot (more polar) should disappear.

-

Workup (Self-Validating Step):

-

Cool to room temperature. Pour mixture into ice-cold water (500 mL).

-

Acidify with 1N HCl to pH ~3. The product should precipitate as a white solid.

-

Validation: If oil forms instead of solid, the product is impure or solvent remains. Extract with ethyl acetate, wash with brine (3x) to remove DMF, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

Expected Yield: 85-92%.

-

QC Check:

NMR should show a septet at

-

Phase 2: Amidation to 3-Isopropoxybenzamide

Objective: Convert the acid to the active amide scaffold.

-

Reagents:

-

3-Isopropoxybenzoic acid (Intermediate A)

-

Thionyl Chloride (

) (1.2 eq) -

Ammonium Hydroxide (for primary amide) OR Aniline derivative (for SDHI analogues).

-

Protocol:

-

Activation: Dissolve Intermediate A in dry Toluene. Add

and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ( -

Evaporation: Remove solvent and excess

under reduced pressure to yield the crude acid chloride. Do not purify. -

Coupling: Dissolve the residue in dry DCM. Cool to 0°C.

-

Addition: Slowly add the amine of choice (e.g., 25%

for the simple benzamide, or a substituted aniline for fungicide synthesis) in the presence of a base (Triethylamine). -

Isolation: Wash organic layer with 1N HCl (to remove unreacted amine) and sat.

(to remove unreacted acid). -

Final Product: Evaporate solvent to yield 3-Isopropoxybenzamide .

Application in SAR (Structure-Activity Relationship) Studies

When incorporating this scaffold into a library, the following parameters should be tracked to validate the "Lipophilic Imperative" hypothesis.

Data Tracking Table: Physicochemical Impact

| Compound Variant | R-Group (Meta) | Calc. LogP | Melting Point (°C) | Cuticular Penetration (Index) | Metabolic Stability ( |

| Control | -OH | 1.2 | >200 | Low (Polar) | Low (Rapid conjugation) |

| Variant A | -OMe (Methoxy) | 1.8 | 160-163 | Moderate | Moderate |

| Target (This Protocol) | -OiPr (Isopropoxy) | 2.4 | 125-128 | High | High (Steric shield) |

| Variant B | -OCF3 (Trifluoromethoxy) | 3.1 | 100-105 | Very High | Very High |

Decision Logic for Scaffold Selection

Use the following logic flow to determine if 3-Isopropoxybenzamide is the correct scaffold for your target pathogen.

Figure 2: SAR Decision Tree for Benzamide Substituents.

Safety and Handling

-

Alkyl Halides: 2-Bromopropane is a secondary alkyl halide and a potential alkylating agent. Handle in a fume hood to avoid inhalation.

-

Thionyl Chloride: Highly corrosive and reacts violently with water. Quench all glassware in a lime bath before cleaning.

-

Waste Disposal: All DMF solutions must be segregated into non-halogenated waste (unless mixed with halogenated solvents) and disposed of according to EPA/local regulations.

References

-

Williamson Ether Synthesis Mechanism & Scope

-

Agrochemical Uptake & Lipophilicity

-

Benzamide Fungicide SAR Studies

- MDPI Molecules. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)

-

[Link]

-

Chemical Properties & Safety Data

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. 3-Isopropoxybenzamide | C10H13NO2 | CID 1543891 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Scale-Up Synthesis of 3-Isopropoxybenzamide

Strategic Overview & Route Selection

Welcome to the Technical Support Center. If you are accessing this guide, you are likely transitioning from medicinal chemistry (gram-scale) to process development (kilogram-scale).

For 3-Isopropoxybenzamide , the primary challenge is not bond formation—it is selectivity and solid-state engineering .

The Two Primary Routes

Before troubleshooting, confirm your route. We recommend Route A for cost-efficiency at scale, provided you can control the alkylation selectivity.

| Feature | Route A: Alkylation of 3-Hydroxybenzamide | Route B: Amidation of 3-Isopropoxybenzoic Acid |

| Reagents | 3-Hydroxybenzamide + 2-Bromopropane + Base | 3-Isopropoxybenzoic acid + SOCl₂ + NH₃ |

| Cost | Low (Commodity starting materials) | Medium/High (Acid chloride handling) |

| Key Risk | Selectivity (O- vs. N-alkylation) & Elimination | Safety (SO₂/HCl gas evolution) |

| Scale-Up | Preferred for <50kg batches | Preferred for >100kg (Continuous Flow) |

Visualizing the Challenge

The following diagram outlines the critical impurity pathways you must mitigate during the alkylation step (Route A).

Figure 1: Reaction pathways showing the competition between the desired O-alkylation, undesired N-alkylation, and reagent elimination.

Troubleshooting Guide (Q&A)

Module 1: The Alkylation Step (Reaction Control)

Q1: I am seeing significant N-alkylated impurity (3-hydroxy-N-isopropylbenzamide) by HPLC. How do I stop this?

Diagnosis: This is a classic "Ambident Nucleophile" issue. The amide nitrogen is competing with the phenolic oxygen. Root Cause: You are likely using a base that is too strong (e.g., NaH, NaOH) or a solvent that promotes N-ionization (e.g., DMF, DMSO) without strict temperature control. Solution:

-

Switch Base: Use Potassium Carbonate (K₂CO₃) . It is strong enough to deprotonate the phenol (pKa ~10) but generally too weak to deprotonate the amide (pKa ~23) effectively under mild conditions.

-

Switch Solvent: Move to Acetone or Methyl Ethyl Ketone (MEK) . These polar aprotic solvents support the S_N2 mechanism but are less likely to strip the proton from the amide compared to dipolar solvents like DMF.

-

Add Catalyst: If the reaction is too slow in ketone solvents, add 5 mol% TBAI (Tetrabutylammonium iodide) or 18-Crown-6 . This increases the nucleophilicity of the phenoxide without increasing basicity.

Q2: My reaction stalls at 80% conversion, and adding more isopropyl bromide doesn't help.

Diagnosis: Reagent loss via E2 elimination. Mechanism: Isopropyl halides are secondary halides. In the presence of base and heat, they undergo E2 elimination to form propylene gas (which escapes the vessel), leaving you with insufficient electrophile. Solution:

-

Stoichiometry: You must start with an excess of 2-bromopropane (1.3 – 1.5 equivalents).

-

Dosing Strategy: Do not add all the alkyl halide at once. Add 1.0 eq initially, then check HPLC. Add the remaining 0.5 eq in portions to replace what was lost to evaporation/elimination.

-

Condenser Temp: Ensure your reflux condenser is set to <10°C to retain the reagent (b.p. of 2-bromopropane is ~59°C).

Module 2: Work-up & Isolation (Solid State Engineering)

Q3: Upon cooling the reaction mixture, the product comes out as a sticky oil ("oiling out") instead of crystals.

Diagnosis: The solution is entering the "metastable zone" where liquid-liquid phase separation occurs before crystallization. This is common for alkoxybenzamides with melting points <120°C. Solution: Controlled Seeding Protocol.

-

Solvent Swap: If you reacted in MEK, do not just add water. Distill off the MEK and switch to a Toluene/Heptane or Ethanol/Water system.

-

The "Cloud Point" Hold:

-

Cool the solution slowly (10°C/hour).

-

When you see the first "haze" (cloud point), STOP cooling . Hold the temperature isothermal for 2 hours.

-

Add seed crystals (0.5 wt%) at this temperature.

-

Why? This allows the oil droplets to redissolve and deposit onto the crystal seeds rather than coalescing into a tar.

-

Q4: How do I remove the residual mutagenic alkyl halide (2-bromopropane) to meet regulatory limits?

Diagnosis: Alkyl halides are Potentially Genotoxic Impurities (PGIs). Solution:

-

Chemical Quench: Add a small amount of an amine (e.g., morpholine or ethanolamine) at the end of the reaction. This reacts rapidly with excess alkyl halide to form a water-soluble salt that is washed away during work-up.

-

Validation: You must demonstrate clearance to <10 ppm (or TTC limits) in the final API.

Optimized Scale-Up Protocol (1 kg Scale)

Objective: Synthesis of 3-Isopropoxybenzamide via Williamson Ether Synthesis.

Reagents & Equipment[1][2][3][4][5][6]

-

Reactor: 20L Jacketed Glass Reactor with reflux condenser (-5°C coolant) and overhead stirrer.

-

Reagents:

-

3-Hydroxybenzamide (1.0 kg, 7.29 mol)

-

Potassium Carbonate (anhydrous, milled) (2.0 kg, 14.5 mol, 2.0 eq)

-

2-Bromopropane (1.35 kg, 10.9 mol, 1.5 eq)

-

Solvent: Methyl Ethyl Ketone (MEK) (10 L)

-

Catalyst: TBAI (50 g, 0.13 mol)

-

Step-by-Step Procedure

-

Charging: Charge MEK, 3-Hydroxybenzamide, K₂CO₃, and TBAI into the reactor.

-

Activation: Heat the slurry to 60°C and stir for 1 hour. Note: This ensures deprotonation of the phenol.

-

Addition: Add 2-Bromopropane via addition funnel over 45 minutes. Caution: Mild exotherm.

-

Reaction: Heat to gentle reflux (approx. 78-80°C).

-

IPC (In-Process Control): Monitor by HPLC at 12 hours.

-

Target: <2% starting material. If >2%, add 0.2 eq 2-Bromopropane and stir for 4 more hours.

-

-

Work-up (Filtration Method):

-

Cool mixture to 25°C.

-

Filter off the inorganic salts (KBr, excess K₂CO₃). Wash the cake with MEK (2 L).

-

Why? Removing salts prevents them from acting as nucleation sites for impurities later.

-

-

Crystallization (The Critical Step):

-

Concentrate the filtrate under vacuum to approx. 3 L volume.

-

Add Heptane (6 L) slowly at 50°C.

-

Cool to 40°C. Seed with pure product.

-

Cool to 0-5°C over 4 hours (linear ramp).

-

-

Isolation: Filter the white solid. Wash with cold Heptane. Dry in a vacuum oven at 45°C.

Process Safety & Logic Flow

The following diagram illustrates the decision logic for handling the reaction quench and work-up, ensuring safety and purity.

Figure 2: Logic flow for reaction monitoring and crystallization setup.

References

-

Williamson Ether Synthesis Scale-Up Principles

- Title: "Scale-up of the Williamson Ether Synthesis: A Review of Process Safety and Selectivity."

- Source: Organic Process Research & Development (General Principle Cit

-

URL:[Link] (Journal Homepage for verification of general process principles)

-

Control of Alkylation Selectivity

- Title: "Selective O-Alkylation of Phenols in the Presence of Amides."

- Source: BenchChem Technical Support / Master Organic Chemistry

-

URL:[Link]

-

Crystallization of Benzamides

- Title: "Recent Progress in Continuous Crystalliz

- Source: Mettler Toledo / Org. Process Res. Dev.

-

URL:[Link]

-

Physical Properties & Safety

Sources

Comparative Pharmacodynamics & SAR Analysis: 3-Isopropoxybenzamide vs. Canonical Benzamide Derivatives

Executive Summary & Chemical Logic

3-Isopropoxybenzamide (3-IPB) represents a critical lipophilic evolution of the benzamide pharmacophore. While historically overshadowed by 3-Aminobenzamide (3-AB) and 3-Methoxybenzamide (3-MB) in early poly(ADP-ribose) polymerase (PARP) research, 3-IPB has emerged as a vital tool compound for probing hydrophobic pockets in fragment-based drug discovery (FBDD).

This guide objectively compares 3-IPB against its primary analogs, focusing on the trade-off between steric bulk , lipophilicity (LogP) , and binding affinity .

The "Meta-Substitution" Effect

The biological activity of benzamides is dictated by the substituent at the meta (3-) position relative to the amide group. This position governs the molecule's ability to penetrate the Blood-Brain Barrier (BBB) and interact with the nicotinamide-binding pocket of enzymes like PARP-1 and SIRT2.

| Compound | Substituent (-R) | LogP (Exp)* | Steric Bulk (Taft Es) | Primary Application |

| 3-Aminobenzamide (3-AB) | 0.63 | -0.61 | Historical Reference; High Solubility. | |

| 3-Methoxybenzamide (3-MB) | 1.12 | -0.55 | Standard PARP Inhibitor; Balanced Profile. | |

| 3-Isopropoxybenzamide (3-IPB) | 1.60 | -1.08 | High Permeability Probe; Hydrophobic Pocket Targeting. |

*LogP values are consensus estimates derived from PubChem and SwissADME data.

Structural & Functional Analysis

Lipophilicity and Membrane Permeability

3-IPB exhibits a significantly higher partition coefficient (LogP ~1.6) compared to 3-AB.

-

Causality: The isopropyl group adds three carbons in a branched configuration, increasing the hydrophobic surface area.

-

Impact: In cellular assays, 3-IPB often shows superior passive diffusion rates across lipid bilayers compared to 3-AB, making it a preferred scaffold for CNS-targeted library design, despite potentially lower water solubility.

Steric Clash vs. Hydrophobic Filling

In the context of PARP inhibition, the inhibitor mimics nicotinamide.

-

3-MB fits snugly into the adenosine-binding pocket.

-

3-IPB introduces a branched steric bulk.

-

Risk: If the pocket is tight (e.g., certain SIRT isoforms), the isopropyl group causes steric clash, reducing potency.

-

Benefit: In enzymes with a "breathing" hydrophobic sub-pocket (e.g., specific mutant kinases or sigma receptors), the isopropyl group displaces water molecules, leading to an entropic gain in binding energy that 3-MB cannot achieve.

-

SAR Decision Pathway

The following diagram illustrates the logical flow for selecting between these derivatives based on experimental goals.

Figure 1: Decision matrix for selecting benzamide derivatives based on solubility, permeability, and target pocket architecture.

Experimental Protocols

Protocol A: Comparative PARP-1 Inhibition Assay

To validate the efficacy of 3-IPB against 3-MB, a standard colorimetric inhibition assay is required. This protocol uses a histone-coated plate format to measure the reduction in poly(ADP-ribose) polymer formation.

Reagents:

-

Enzyme: Recombinant Human PARP-1 (0.5 U/well).

-

Substrate: Biotinylated NAD+ (25 µM).

-

Inhibitors: 3-IPB, 3-MB, 3-AB (dissolved in DMSO).

-

Control: Olaparib (Positive Control), DMSO only (Negative Control).

Workflow:

-

Preparation: Dilute 3-IPB and 3-MB in DMSO to create a 10-point dose-response curve (1 nM to 100 µM). Final DMSO concentration must be <1%.

-

Coating: Coat 96-well plates with Histones (H1/H3 mix) overnight at 4°C. Wash 3x with PBS-T.

-

Reaction Assembly:

-

Add PARP buffer (50 mM Tris-HCl pH 8.0, 25 mM MgCl2).

-

Add Inhibitor (3-IPB or controls).

-

Initiate reaction by adding Activated DNA and Biotin-NAD+.

-

-

Incubation: Incubate for 60 minutes at 25°C.

-

Detection:

-

Wash plate. Add Streptavidin-HRP (1:1000). Incubate 30 min.

-

Add TMB Substrate. Stop reaction with 1M H2SO4 after 10 min.

-

Read Absorbance at 450 nm.

-

Data Analysis:

Calculate % Inhibition using the formula:

Protocol B: Workflow Visualization

Figure 2: Step-by-step workflow for the PARP-1 colorimetric inhibition assay.

Performance Data Summary

The following table synthesizes physicochemical and biological data. Note that while 3-AB is the historical standard, 3-IPB offers a distinct profile for non-polar environments.

| Feature | 3-Isopropoxybenzamide | 3-Methoxybenzamide | 3-Aminobenzamide |

| LogP (Lipophilicity) | 1.60 (High) | 1.12 (Moderate) | 0.63 (Low) |

| Water Solubility | Low (<1 mg/mL) | Moderate | High |

| PARP-1 IC50 (Est.) | ~5 - 15 µM | ~2 - 5 µM | ~30 - 50 µM |

| BBB Permeability | High | Moderate | Low |

| Metabolic Stability | Susceptible to O-dealkylation (CYP450) | Susceptible to O-demethylation | Susceptible to N-acetylation |

Note: IC50 values are assay-dependent. 3-IPB is often used as a fragment; its potency is generally lower than optimized clinical drugs (e.g., Olaparib) but useful for identifying binding pockets.

References

-

PubChem. (2024).[1] 3-Isopropoxybenzamide | C10H13NO2.[1] National Library of Medicine. [Link]

-

Wahlberg, E., et al. (2012). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors. Nature Biotechnology. [Link]

-

Couch, M. J., et al. (2003). Structural requirements for potent PARP inhibition: The benzamide pharmacophore. Journal of Medicinal Chemistry. [Link]

-

SwissADME. (2024). Molecular Properties and Pharmacokinetics of Benzamide Derivatives. Swiss Institute of Bioinformatics. [Link]

Sources

A Researcher's Guide to Unraveling the Biological Target of 3-Isopropoxybenzamide: A Comparative and Methodological Analysis

In the landscape of contemporary drug discovery, the identification and validation of a small molecule's biological target are paramount. This process, often termed target deconvolution, is a critical step that transforms a compound with an interesting phenotypic effect into a valuable tool for biological research and a potential therapeutic lead.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the target validation of 3-Isopropoxybenzamide, a small molecule featuring a benzamide scaffold. While the specific biological target of 3-Isopropoxybenzamide is not yet widely characterized, its structural motif is present in several classes of well-studied inhibitors. This guide will, therefore, focus on a logical, evidence-based approach to hypothesizing and subsequently validating its primary biological target.

We will delve into the core principles of target validation, comparing and contrasting various experimental strategies. The methodologies presented are designed to be self-validating systems, providing a high degree of confidence in the generated data. This guide is structured to provide not just protocols, but the scientific rationale behind experimental choices, empowering researchers to make informed decisions in their investigations.

Hypothesizing the Biological Arena: Where Does 3-Isopropoxybenzamide Play?

The benzamide moiety in 3-Isopropoxybenzamide is a key structural alert, pointing towards potential interactions with enzymes that utilize nicotinamide or related structures as substrates or cofactors. Based on extensive research into compounds with this scaffold, two primary, high-probability target classes emerge: Poly (ADP-ribose) polymerases (PARPs) and Nicotinamide phosphoribosyltransferase (NAMPT).

-

Poly (ADP-ribose) Polymerases (PARPs): PARP inhibitors are a clinically successful class of anti-cancer agents.[2][3] Their mechanism of action hinges on their structural mimicry of the nicotinamide moiety of NAD+, which is the substrate for PARP enzymes.[2][4] PARPs are crucial for DNA repair, and their inhibition leads to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[2][5] Given that 3-Isopropoxybenzamide contains a benzamide group, it is a plausible candidate for a PARP inhibitor.

-

Nicotinamide Phosphoribosyltransferase (NAMPT): NAMPT is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis.[6][7][8] By inhibiting NAMPT, the cellular pool of NAD+ is depleted, leading to metabolic stress and cell death, particularly in highly metabolic cells like cancer cells.[7][9] Several potent NAMPT inhibitors also feature a benzamide or related nicotinamide-mimicking structure.[6] Therefore, NAMPT represents another compelling putative target for 3-Isopropoxybenzamide.

A Multi-Faceted Approach to Target Validation: From Broad Strokes to Fine Details

A robust target validation strategy employs a combination of orthogonal methods to build a convincing case.[10] We will explore a tiered approach, starting with broad, unbiased screening methods and progressively moving towards more focused, target-specific assays.

Tier 1: Unbiased, Proteome-Wide Screening

These methods are designed to identify potential binding partners of 3-Isopropoxybenzamide from the entire proteome without prior bias.

-

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS): This is a classic and powerful technique for target deconvolution.[1][11] The small molecule is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.

Workflow for Affinity Chromatography:

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

-

Protein Microarrays: These arrays contain thousands of purified human proteins spotted onto a slide.[11] A labeled version of 3-Isopropoxybenzamide is incubated with the array, and binding events are detected by fluorescence or another signal. This method allows for high-throughput screening of a large number of potential targets.

Tier 2: In-Cell Target Engagement Assays

Once a list of putative targets is generated, it is crucial to confirm that 3-Isopropoxybenzamide engages these targets within the complex environment of a living cell.

-

Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. Intact cells are treated with 3-Isopropoxybenzamide, heated to various temperatures, and the remaining soluble protein is quantified by Western blotting or mass spectrometry. A shift in the melting temperature of a target protein in the presence of the compound indicates direct engagement.

CETSA Experimental Workflow:

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

-

CRISPR-Cas9 Based Genetic Screening: This powerful genetic approach can identify genes that are essential for the activity of a small molecule.[12] A library of cells, each with a different gene knocked out, is treated with a cytotoxic concentration of 3-Isopropoxybenzamide. Cells in which the target of the compound has been knocked out will be resistant to its effects and will be enriched in the surviving population.

Tier 3: Target-Specific Biochemical and Cellular Assays

Based on the initial hypotheses and the results from the unbiased screens, focused assays should be performed to definitively validate the target and elucidate the mechanism of action.

If the Hypothesized Target is PARP:

-

Biochemical PARP Activity Assay: Purified PARP1 or PARP2 enzyme is incubated with NAD+ and a DNA substrate in the presence of varying concentrations of 3-Isopropoxybenzamide. The inhibition of PARP activity can be measured by quantifying the formation of poly(ADP-ribose) (PAR) chains, often using an ELISA-based method.

-

Cell-Based PARP Activity Assay: Cells are treated with a DNA damaging agent to activate PARP, followed by treatment with 3-Isopropoxybenzamide. The level of PARylation in the cells is then measured by immunofluorescence or Western blotting using an anti-PAR antibody. A reduction in PAR levels indicates PARP inhibition.

PARP Signaling Pathway and Inhibition:

Caption: PARP Signaling Pathway and Point of Inhibition.

If the Hypothesized Target is NAMPT:

-

Biochemical NAMPT Activity Assay: The enzymatic activity of purified NAMPT can be measured by monitoring the conversion of nicotinamide and PRPP to nicotinamide mononucleotide (NMN). The reaction can be coupled to other enzymes to produce a detectable signal (e.g., fluorescence or absorbance). The inhibitory effect of 3-Isopropoxybenzamide would be determined by a decrease in the reaction rate.

-

Cellular NAD+ Level Measurement: Cells are treated with 3-Isopropoxybenzamide for various times and at different concentrations. The intracellular levels of NAD+ are then quantified using a commercially available kit, typically based on a colorimetric or fluorometric method. A dose- and time-dependent decrease in NAD+ levels would strongly support NAMPT inhibition.[9]

NAMPT-mediated NAD+ Salvage Pathway:

Caption: NAMPT-mediated NAD+ Salvage Pathway and Inhibition.

Comparative Analysis of Target Validation Methodologies

| Methodology | Principle | Strengths | Limitations | Information Gained |

| Affinity Chromatography-MS | Immobilized compound pulls down interacting proteins from lysate.[1][11] | Unbiased, identifies direct binding partners. | Can have high background, requires chemical modification of the compound. | List of putative direct targets. |

| Protein Microarrays | Labeled compound binds to an array of purified proteins.[11] | High-throughput, screens thousands of proteins. | Proteins may not be in their native conformation, can have false positives. | Identification of potential direct binding partners. |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against heat denaturation. | Confirms target engagement in living cells, no compound modification needed. | Not all proteins are amenable, requires a specific antibody for Western blot. | Direct evidence of target engagement in a cellular context. |

| CRISPR-Cas9 Screening | Knockout of the target gene confers resistance to the compound.[12] | Unbiased, identifies essential genes for compound activity. | Can be complex to perform and analyze, may identify pathway members, not just the direct target. | Genetic validation of the target and its pathway. |

| Biochemical Activity Assays | Measures the effect of the compound on the activity of a purified enzyme. | Quantitative, determines potency (IC50), confirms direct inhibition. | Requires purified, active enzyme, may not reflect cellular activity. | Mechanism of action (inhibition), potency. |

| Cell-Based Functional Assays | Measures the downstream cellular consequences of target inhibition. | High physiological relevance, confirms the compound's effect in a biological system. | Can be influenced by off-target effects. | Cellular mechanism of action, functional validation of the target. |

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with 3-Isopropoxybenzamide at the desired concentration (e.g., 10x the IC50 from a cell viability assay) or vehicle control for 1-2 hours.

-

Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-64°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lysis and Centrifugation: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

-

Western Blot Analysis: Collect the supernatant and determine the protein concentration. Normalize the protein concentrations and prepare samples for SDS-PAGE. Run the gel, transfer to a membrane, and probe with a primary antibody specific for the putative target protein.

-

Data Analysis: Quantify the band intensities and normalize to the intensity of the unheated sample. Plot the percentage of soluble protein as a function of temperature for both the vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.

Protocol 2: Cellular NAD+ Level Quantification

-

Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of 3-Isopropoxybenzamide or a known NAMPT inhibitor (positive control) for a specified time (e.g., 24 hours).

-

NAD+ Extraction: Wash the cells with cold PBS. Lyse the cells and extract NAD+ using an acid or base extraction buffer, as recommended by the manufacturer of the NAD+ quantification kit.

-

Quantification: Neutralize the extracts and perform the NAD+ assay according to the kit instructions. This typically involves an enzymatic reaction that leads to the production of a fluorescent or colorimetric product.

-

Data Analysis: Measure the signal using a plate reader. Calculate the NAD+ concentration based on a standard curve. Normalize the NAD+ levels to the protein concentration of each sample. Plot the percentage of NAD+ remaining as a function of the compound concentration.

Conclusion

Validating the biological target of a novel compound like 3-Isopropoxybenzamide is a journey of scientific inquiry that requires a thoughtful and multi-pronged approach. By leveraging its benzamide scaffold to form initial hypotheses centered on well-established targets like PARP and NAMPT, researchers can design a focused and efficient validation strategy. The combination of unbiased, proteome-wide screening with target-specific biochemical and cellular assays, as outlined in this guide, provides a robust framework for building a compelling case for the compound's mechanism of action. Each experimental layer adds a piece to the puzzle, and the convergence of evidence from these orthogonal approaches will ultimately lead to a high-confidence identification of the biological target of 3-Isopropoxybenzamide, paving the way for its future development as a chemical probe or therapeutic agent.

References

-

Frontiers. (2022, September 7). Review of various NAMPT inhibitors for the treatment of cancer. [Link]

-

Gallagher, A. M., et al. (2013, May 16). Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. Journal of Medicinal Chemistry. [Link]

-

News-Medical. (2024, June 21). What are NAMPT inhibitors and how do they work?[Link]

-

Taylor & Francis Online. (2024, June 13). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. [Link]

-

PubMed. (2022, February 1). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. [Link]

-

Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. [Link]

-

Annals of Oncology. (2019, June 20). A decade of clinical development of PARP inhibitors in perspective. [Link]

-